Mizacorat

Description

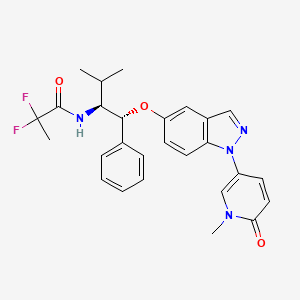

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFNDBISEYQVRR-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893415-00-3 | |

| Record name | AZD-9567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1893415003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mizacorat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGK40O1O85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mizacorat's Mechanism of Action: A Technical Guide to a Selective Glucocorticoid Receptor Modulator

For Immediate Release

Gaithersburg, MD – November 26, 2025 – This whitepaper provides a detailed technical overview of the mechanism of action of Mizacorat (AZD9567), a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM). Developed as a potential alternative to traditional corticosteroids, this compound aims to deliver comparable anti-inflammatory efficacy with an improved safety profile, particularly concerning metabolic and electrolyte-related side effects. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of SGRMs.

Core Mechanism: Selective Glucocorticoid Receptor Modulation

This compound is a potent, orally active SGRM that functions by selectively targeting the glucocorticoid receptor (GR).[1][2] Unlike conventional glucocorticoids, this compound's unique interaction with the GR is designed to dissociate the receptor's anti-inflammatory effects from its metabolic side effects.[3][4] This selectivity is primarily achieved through a differential modulation of the GR's two main signaling pathways: transrepression and transactivation.

The anti-inflammatory effects of glucocorticoids are largely mediated through transrepression , where the GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] Conversely, many of the adverse effects of glucocorticoids, including metabolic dysregulation, are associated with transactivation , where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. This compound is hypothesized to preferentially induce transrepression while having a reduced effect on transactivation compared to traditional glucocorticoids.

Quantitative Analysis of Receptor Binding and In Vitro Potency

This compound demonstrates high-affinity binding to the glucocorticoid receptor and remarkable selectivity over the mineralocorticoid receptor (MR), which is often associated with electrolyte imbalance side effects of corticosteroids.

| Parameter | This compound (AZD9567) | Prednisolone | Reference |

| Glucocorticoid Receptor (GR) IC50 | 3.8 nM | Not explicitly stated in provided results | |

| Mineralocorticoid Receptor (MR) Affinity | 10,000-fold lower than for GR | Not explicitly stated in provided results |

Signaling Pathways and Molecular Interactions

This compound's selective action is rooted in its distinct interaction with the GR, leading to a unique transcriptional response. This selective modulation is believed to be the primary driver of its improved therapeutic index.

Transrepression of Pro-inflammatory Pathways

This compound effectively suppresses key inflammatory pathways by promoting GR-mediated transrepression of NF-κB and AP-1. This leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

Figure 1: this compound's anti-inflammatory action via GR-mediated transrepression.

Reduced Transactivation of Metabolic Genes

A key feature of this compound is its reduced capacity to induce GR-mediated transactivation of genes associated with metabolic side effects. Preclinical studies have shown that, unlike prednisolone, this compound does not significantly upregulate the transcription of key gluconeogenic enzymes in human hepatocytes.

Figure 2: this compound's reduced impact on GRE-mediated transactivation.

Preclinical and Clinical Evidence

A robust body of preclinical and clinical data supports the selective mechanism of action of this compound.

Preclinical Studies

-

In Vitro Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated human whole blood, this compound demonstrated potent inhibition of TNFα release, a key inflammatory cytokine.

-

In Vivo Anti-inflammatory Efficacy: In a rat model of joint inflammation, this compound showed anti-inflammatory effects comparable to prednisolone.

-

Metabolic Profile in Human Hepatocytes: In primary human hepatocytes, this compound, unlike prednisolone, did not induce the expression of key gluconeogenic enzymes such as tyrosine aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase).

Clinical Trials

A Phase IIa, randomized, double-blind, efficacy, and safety study (NCT03368235) in patients with active rheumatoid arthritis provided key clinical insights.

| Endpoint | This compound (40 mg) | Prednisolone (20 mg) | p-value | Reference |

| Change in DAS28-CRP from Baseline | -1.73 | -2.20 | NS | |

| ACR20 Response | 55% | 70% | NS | |

| ACR50 Response | 36% | 50% | NS | |

| ACR70 Response | 9% | 30% | NS | |

| Effect on Serum Sodium/Potassium Ratio | No significant change | Significant change | - |

NS: Not Statistically Significant

Furthermore, a Phase I study in healthy volunteers (NCT02760316) demonstrated a significantly smaller increase in glucose AUC during an oral glucose tolerance test with this compound compared to prednisolone, supporting its improved metabolic safety profile.

Experimental Protocols

In Vitro TNFα Release Assay

-

Cell System: Human whole blood.

-

Stimulant: Lipopolysaccharide (LPS).

-

Treatment: Various concentrations of this compound or prednisolone.

-

Endpoint: Measurement of TNFα concentration in the plasma using a validated immunoassay.

-

Analysis: IC50 values were calculated to determine the potency of inhibition.

Rat Model of Joint Inflammation

-

Animal Model: Lewis rats.

-

Induction of Inflammation: Intradermal injection of streptococcal cell wall (SCW) extract.

-

Treatment: Oral administration of this compound or prednisolone at various doses.

-

Endpoint: Assessment of joint swelling and histological analysis of joint inflammation and damage.

Human Hepatocyte Gluconeogenesis Assay

-

Cell System: Primary human hepatocytes.

-

Treatment: this compound or prednisolone at various concentrations.

-

Endpoint: Measurement of mRNA expression levels of TAT, PEPCK, and G6Pase using quantitative real-time PCR (qRT-PCR).

Clinical Trial in Rheumatoid Arthritis (NCT03368235)

-

Study Design: A Phase IIa, randomized, double-blind, parallel-group, multicenter study.

-

Patient Population: Adults with active rheumatoid arthritis despite stable treatment with conventional synthetic or biologic DMARDs.

-

Intervention: this compound 40 mg or prednisolone 20 mg orally once daily for 14 days.

-

Primary Endpoint: Change from baseline in Disease Activity Score 28-C-reactive protein (DAS28-CRP) at Day 15.

-

Secondary Endpoints: American College of Rheumatology (ACR) 20/50/70 response rates, changes in individual components of the DAS28, and safety assessments including serum electrolytes.

Figure 3: A simplified workflow of this compound's development and evaluation process.

Conclusion

This compound represents a promising advancement in anti-inflammatory therapy. Its mechanism as a selective glucocorticoid receptor modulator allows for a dissociation of the anti-inflammatory and metabolic effects traditionally associated with corticosteroids. The preclinical and clinical data gathered to date provide a strong rationale for its continued development for the treatment of chronic inflammatory diseases. Further research will continue to elucidate the nuances of its molecular interactions and long-term clinical benefits.

References

- 1. AZD9567- Clinical [openinnovation.astrazeneca.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Negative glucocorticoid receptor response elements and their role in glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]

Mizacorat (AZD9567): A Technical Overview of a Novel Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a first-in-class, orally bioavailable, non-steroidal selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca.[1][2] It is designed to provide the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing the associated adverse effects, such as metabolic dysregulation and bone density loss.[3] this compound is under investigation for the treatment of inflammatory conditions, most notably rheumatoid arthritis.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Rationale

The development of this compound stemmed from the need for safer alternatives to conventional glucocorticoid therapies. While highly effective, the long-term use of glucocorticoids is hampered by a range of debilitating side effects. The therapeutic rationale behind this compound is to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic and endocrine effects (largely attributed to transactivation) of glucocorticoid receptor (GR) signaling.[2]

Starting from a nonsteroidal GR ligand that acted as a full agonist, researchers at AstraZeneca systematically modified the molecule to generate a series of partial agonists. Through this process, they identified a subset of compounds that retained full anti-inflammatory efficacy in human cell assays while demonstrating a significantly reduced impact on markers associated with side effects compared to prednisolone. This optimization effort led to the discovery of this compound (AZD9567).

Mechanism of Action

This compound exerts its effects by selectively modulating the glucocorticoid receptor. It binds to the GR with high affinity, but in a manner distinct from steroidal glucocorticoids, leading to a unique transcriptomic response. This differential binding is thought to underlie its selective activity. A key feature of this compound is its significantly lower affinity for the mineralocorticoid receptor (MR) compared to prednisolone, which is approximately 104-fold lower. This selectivity is believed to contribute to a reduced risk of electrolyte imbalances and fluid retention, common side effects of traditional glucocorticoids.

Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a signaling cascade that modulates the expression of numerous genes. While the complete transcriptomic profile is complex, the primary mechanism involves the transrepression of pro-inflammatory genes and a reduced transactivation of genes associated with metabolic side effects.

Preclinical Pharmacology

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of this compound, demonstrating its potent anti-inflammatory effects and improved safety profile compared to prednisolone.

In Vitro Studies

| Assay | This compound (AZD9567) | Prednisolone | Reference |

| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | Data not publicly available | Data not publicly available | |

| Mineralocorticoid Receptor (MR) Binding Affinity | 104-fold lower than Prednisolone | - | |

| TNF-α Release Inhibition (LPS-stimulated human whole blood) | Similar to Prednisolone | Similar to this compound | |

| TAT Gene Expression (Human Hepatocytes) | No significant upregulation | Upregulation | |

| Glucose-Stimulated Insulin Secretion (Human Pancreatic Islets) | Twofold lower inhibition than Prednisolone | - |

Experimental Protocols

-

Glucocorticoid Receptor Binding Assay: A competitive binding assay is performed using a radiolabeled glucocorticoid and the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

-

TNF-α Release Assay in Human Whole Blood:

-

Whole blood from healthy donors is collected in heparinized tubes.

-

The blood is pre-incubated with various concentrations of this compound or a reference compound.

-

Lipopolysaccharide (LPS) is added to stimulate TNF-α production.

-

After incubation, plasma is collected, and TNF-α levels are measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Tyrosine Aminotransferase (TAT) Gene Expression Assay in Human Hepatocytes:

-

Primary human hepatocytes are cultured and treated with different concentrations of this compound or a reference compound.

-

After a specified incubation period, total RNA is extracted from the cells.

-

The expression level of the TAT gene is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Human Pancreatic Islets:

-

Isolated human pancreatic islets are cultured and pre-incubated with this compound or a reference compound.

-

The islets are then exposed to a high concentration of glucose to stimulate insulin secretion.

-

The amount of insulin released into the culture medium is measured by ELISA.

-

In Vivo Studies

This compound has demonstrated excellent in vivo efficacy in a rat model of joint inflammation. When administered orally, it showed comparable anti-inflammatory effects to prednisolone. Importantly, preclinical studies also indicated that this compound has a less detrimental effect on glucose homeostasis compared to prednisolone.

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

-

Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

-

Treatment: Once arthritis is established, rats are orally administered this compound, prednisolone, or a vehicle control daily for a specified period.

-

Assessment: The severity of arthritis is evaluated by measuring paw swelling and through histological examination of the joints for inflammation, pannus formation, and cartilage/bone erosion.

Clinical Development

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with rheumatoid arthritis and type 2 diabetes.

Phase I Studies

Two Phase I, single-blind, randomized, placebo-controlled trials were conducted in healthy volunteers. The studies assessed single ascending doses and multiple ascending doses of this compound. The results showed that this compound was safe and well-tolerated. Pharmacokinetic analysis revealed that the apparent clearance, volume of distribution, and half-life of this compound were consistent across different doses and between single and repeated dosing. Importantly, oral glucose tolerance tests indicated that this compound had an improved anti-inflammatory–dysglycemic therapeutic index compared with prednisolone.

Pharmacokinetic Parameters in Healthy Volunteers (Phase I)

| Parameter | This compound (AZD9567) | Reference |

| Tmax (median) | ~1-2 hours | |

| Half-life | Consistent across doses | |

| Clearance | Consistent across doses | |

| Volume of Distribution | Consistent across doses |

Phase IIa Study in Rheumatoid Arthritis

A Phase IIa, randomized, double-blind, parallel-group study compared the efficacy and safety of this compound (40 mg daily) with prednisolone (20 mg daily) for 14 days in patients with active rheumatoid arthritis. Both treatments demonstrated a similar improvement in the Disease Activity Score 28-C-reactive protein (DAS28-CRP), the primary endpoint. Notably, unlike prednisolone, this compound did not alter the serum sodium:potassium ratio, consistent with its lower affinity for the mineralocorticoid receptor. In vitro transcriptomic analysis from this study showed that the anti-inflammatory responses of this compound were similar to those of prednisolone and dexamethasone.

Pharmacokinetic Parameters in Rheumatoid Arthritis Patients (Phase IIa)

| Parameter | This compound (AZD9567) 40 mg | Prednisolone 20 mg | Reference |

| Tmax (median) | 0.7 hours | 1.5 hours | |

| Cmax (mean, ng/mL) | Data not publicly available | Data not publicly available | |

| AUC (mean, ng*h/mL) | Data not publicly available | Data not publicly available |

Phase IIa Study in Type 2 Diabetes

A Phase IIa study investigated the effects of this compound on glycemic control in patients with type 2 diabetes. The results from this trial further supported the improved metabolic profile of this compound compared to prednisolone.

Experimental Workflows

Conclusion

This compound (AZD9567) represents a promising development in the field of anti-inflammatory therapeutics. Its selective modulation of the glucocorticoid receptor offers the potential for a safety profile superior to that of traditional glucocorticoids, particularly with respect to metabolic and mineralocorticoid-related side effects. Preclinical and early-phase clinical data have demonstrated a favorable balance of efficacy and safety. Further clinical investigation in larger and longer-term studies is warranted to fully establish the therapeutic role of this compound in the management of chronic inflammatory diseases.

References

Mizacorat (AZD9567): A Technical Guide for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat, also known as AZD9567, is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of rheumatoid arthritis (RA).[1] It is designed to offer a similar anti-inflammatory efficacy to traditional oral corticosteroids, such as prednisolone, but with an improved safety profile.[2] The key therapeutic goal of this compound is to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the adverse effects, which are often linked to off-target actions on the mineralocorticoid receptor (MR) and the transactivation of genes responsible for metabolic side effects.[3][4]

This compound represents a novel approach in RA therapy, aiming to provide the rapid and potent anti-inflammatory benefits of glucocorticoids while minimizing well-known side effects like electrolyte imbalance and dysglycemia.[5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and clinical findings for this compound in the context of rheumatoid arthritis research.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor that is part of the nuclear receptor superfamily. Upon binding to a ligand like cortisol or a synthetic glucocorticoid, the GR translocates from the cytoplasm to the nucleus. Inside the nucleus, it modulates gene expression through two main mechanisms:

-

Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This process is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins and also genes associated with metabolic side effects.

This compound is designed to preferentially engage in the transrepression pathway over the transactivation pathway. It binds to the glucocorticoid receptor in a manner distinct from steroidal glucocorticoids, inducing a unique transcriptomic response. A critical feature of this compound's selectivity is its high affinity for the glucocorticoid receptor and significantly lower affinity for the mineralocorticoid receptor. Preclinical data indicates that this compound has a 104-fold lower affinity for the MR compared to prednisolone, which is expected to reduce the risk of electrolyte and fluid balance disruptions.

Caption: this compound's selective glucocorticoid receptor (GR) signaling pathway.

Preclinical Research

Preclinical studies have demonstrated this compound's potent anti-inflammatory effects and favorable safety profile compared to prednisolone.

In Vivo Animal Model

In a rat model of joint inflammation, this compound showed anti-inflammatory effects comparable to those of prednisolone.

Ex Vivo Human Whole Blood Assay

The anti-inflammatory activity of this compound was further evaluated by measuring its ability to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) release in human whole blood. This assay is a standard method for assessing the potency of anti-inflammatory compounds.

Experimental Protocol: LPS-Induced TNFα Release in Human Whole Blood

-

Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of this compound, prednisolone, or a vehicle control for a specified period (e.g., 1 hour) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). A negative control group without LPS stimulation is also included.

-

Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for cytokine production.

-

Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.

-

Cytokine Measurement: The concentration of TNFα in the plasma supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage inhibition of TNFα release is calculated for each compound concentration relative to the vehicle-treated, LPS-stimulated control. The IC50 (half-maximal inhibitory concentration) is then determined.

Results from these experiments indicated that this compound has similar anti-inflammatory effects to prednisolone.

In Vitro Safety Profile

In vitro studies highlighted this compound's improved safety profile concerning glucose homeostasis. Unlike prednisolone, this compound did not upregulate the transcription of gluconeogenic enzymes in human hepatocytes. Furthermore, the inhibition of glucose-stimulated insulin secretion in human pancreatic islets was found to be twofold lower with this compound compared to prednisolone.

Caption: Experimental workflow for the ex vivo TNFα release assay.

Clinical Research: Phase IIa Study

A Phase IIa, randomized, double-blind, parallel-group, multicenter study was conducted to assess the efficacy and safety of this compound versus prednisolone in patients with active rheumatoid arthritis.

Experimental Protocol: Phase IIa Clinical Trial (NCT02512575)

-

Study Population: Patients with active rheumatoid arthritis.

-

Randomization: A total of 21 patients were randomized in a 1:1 ratio.

-

Treatment Arms:

-

This compound 40 mg, administered orally once daily for 14 days (n=11).

-

Prednisolone 20 mg, administered orally once daily for 14 days (n=10).

-

-

Primary Endpoint: The primary efficacy measure was the change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Day 15.

-

Secondary Endpoints: Secondary measures included the individual components of the DAS28-CRP and the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70).

-

Safety Endpoints: Safety and tolerability were assessed, with a key focus on serum electrolytes, including the sodium:potassium ratio.

Caption: Phase IIa clinical trial design for this compound in rheumatoid arthritis.

Efficacy Results

This compound demonstrated a similar efficacy profile to prednisolone. There was no clinically meaningful difference in the change from baseline to Day 15 in the DAS28-CRP between the two treatment groups. Similar outcomes were observed for the secondary efficacy endpoints.

| Efficacy Endpoint | This compound (40 mg) vs. Prednisolone (20 mg) |

| Primary: Change in DAS28-CRP | Least-squares mean difference: 0.47 (95% CI: -0.49 to 1.43) |

| Conclusion | No clinically meaningful difference in efficacy was observed. |

Safety and Tolerability Results

The overall safety profile of this compound was comparable to that of prednisolone. A key differentiating factor was observed in the impact on electrolytes. Unlike prednisolone, this compound had no effect on the serum sodium:potassium ratio, supporting its selective mechanism of action and reduced activity at the mineralocorticoid receptor.

| Safety Endpoint | This compound (40 mg) | Prednisolone (20 mg) |

| Serum Sodium:Potassium Ratio | No effect observed. | Alterations observed. |

| Overall Adverse Events | The safety profile was not different from that of prednisolone. | Established safety profile. |

Summary and Future Directions

This compound (AZD9567) is a selective glucocorticoid receptor modulator that has shown promise in early-phase clinical research for rheumatoid arthritis. Its mechanism of action, characterized by high affinity for the GR and low affinity for the MR, translates into a clinical profile with anti-inflammatory efficacy comparable to prednisolone but with a potentially improved safety profile, particularly concerning electrolyte balance.

The data from preclinical and Phase IIa studies support the continued development of this compound. However, larger and longer-duration clinical trials are necessary to fully establish its long-term efficacy and safety and to determine its ultimate role as a potential alternative to traditional oral corticosteroids for patients with inflammatory diseases like rheumatoid arthritis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. AZD9567 [openinnovation.astrazeneca.com]

- 3. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review | PLOS One [journals.plos.org]

- 5. AZD9567- Clinical [openinnovation.astrazeneca.com]

Mizacorat: A Deep Dive into Preclinical Data

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, orally bioavailable, non-steroidal selective glucocorticoid receptor (GR) modulator that has been investigated for the treatment of inflammatory diseases such as rheumatoid arthritis. Developed by AstraZeneca, this compound is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse effects. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological profile, mechanism of action, and key in vitro and in vivo findings. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound selectively modulates the glucocorticoid receptor, a key regulator of the inflammatory response. Unlike traditional glucocorticoids, this compound exhibits a differentiated downstream effect. It is a partial agonist of GR-mediated transactivation, which is associated with many of the undesirable side effects of glucocorticoids, while demonstrating full antagonism of GR-mediated transrepression, a key mechanism for its anti-inflammatory effects. This dissociation is believed to contribute to its improved safety profile. This compound demonstrates a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor when compared to prednisolone, suggesting a reduced risk of electrolyte and fluid balance disruptions.[1]

Signaling Pathway

The anti-inflammatory effects of glucocorticoids are primarily mediated through the GR. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it can modulate gene expression through two main pathways: transactivation and transrepression. This compound's selective modulation of these pathways is a key aspect of its mechanism.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Cellular Activity

| Assay | Target/Cell Line | Parameter | This compound (AZD9567) | Prednisolone | Reference |

| Glucocorticoid Receptor (GR) Binding | Human GR | Ki (nM) | 0.8 | 8.1 | [2] |

| Mineralocorticoid Receptor (MR) Binding | Human MR | Ki (nM) | >10,000 | 110 | [2] |

| IL-6 Inhibition | A549 cells | IC50 (nM) | 0.3 | 0.9 | [2] |

| MMTV Transactivation | HeLa cells | EC50 (nM) | 1.8 | 0.7 | [2] |

| TAT mRNA Induction | Human Hepatocytes | % of Dexamethasone | 25% | 100% | |

| OPG mRNA Inhibition | Human Fetal Osteoblasts | % Inhibition | Less than Prednisolone | - |

Table 2: In Vivo Anti-inflammatory Efficacy in a Rat Model of Collagen-Induced Arthritis

| Parameter | This compound (AZD9567) | Prednisolone | Vehicle | Reference |

| Paw Swelling Inhibition (%) at 3 mg/kg | ~50% | ~50% | 0% | |

| Ankle Histology Score (Inflammation) | Significantly lower than vehicle | Significantly lower than vehicle | - | |

| Ankle Histology Score (Cartilage Damage) | Significantly lower than vehicle | Significantly lower than vehicle | - | |

| Ankle Histology Score (Bone Resorption) | Significantly lower than vehicle | Significantly lower than vehicle | - |

Detailed Experimental Protocols

In Vitro Assays

1. Glucocorticoid and Mineralocorticoid Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to human GR and MR.

-

Methodology: Scintillation proximity assays were used. Human recombinant GR or MR were incubated with a radiolabeled ligand ([³H]dexamethasone for GR and [³H]aldosterone for MR) and varying concentrations of this compound or prednisolone. The displacement of the radioligand was measured to determine the inhibition constant (Ki).

2. A549 Cell-Based IL-6 Inhibition Assay

-

Objective: To assess the anti-inflammatory activity of this compound by measuring the inhibition of IL-1β-induced IL-6 production.

-

Cell Line: Human lung epithelial cells (A549).

-

Protocol:

-

A549 cells were seeded in 96-well plates and grown to confluency.

-

Cells were pre-incubated with various concentrations of this compound or prednisolone for 1 hour.

-

Inflammation was induced by adding IL-1β (1 ng/mL).

-

After 24 hours of incubation, the supernatant was collected.

-

IL-6 levels in the supernatant were quantified using a commercially available ELISA kit.

-

IC50 values were calculated from the dose-response curves.

-

3. MMTV Transactivation Assay in HeLa Cells

-

Objective: To measure the GR-mediated transactivation potential of this compound.

-

Cell Line: HeLa cells stably transfected with a mouse mammary tumor virus (MMTV) promoter-luciferase reporter construct.

-

Protocol:

-

Cells were plated in 96-well plates.

-

Cells were treated with a range of concentrations of this compound or prednisolone.

-

After 24 hours, cells were lysed, and luciferase activity was measured as a readout of MMTV promoter activation.

-

EC50 values were determined from the dose-response curves.

-

In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Animal Model: Male Lewis rats.

-

Protocol:

-

Arthritis was induced by intradermal immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail on day 0.

-

A booster injection was administered on day 7.

-

This compound, prednisolone, or vehicle was administered orally once daily from day 7 to day 21.

-

Paw swelling was measured using a plethysmometer at regular intervals.

-

On day 21, animals were euthanized, and ankle joints were collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.

-

Conclusion

The preclinical data for this compound demonstrate its potential as a selective glucocorticoid receptor modulator with a favorable safety profile compared to traditional glucocorticoids like prednisolone. Its mechanism of action, characterized by a dissociation of transrepression and transactivation activities, translates to potent anti-inflammatory effects in vitro and in vivo, with a reduced impact on markers associated with glucocorticoid-related side effects. The data presented in this guide provide a solid foundation for the continued clinical development of this compound as a promising therapeutic option for inflammatory diseases.

References

Mizacorat's Transcriptional Signature: A Technical Overview for Researchers

An In-depth Guide to the Molecular Mechanisms and Gene Regulatory Effects of the Selective Glucocorticoid Receptor Modulator, Mizacorat (AZD9567)

Abstract

This compound (AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) engineered to dissociate the anti-inflammatory effects of glucocorticoids from their adverse metabolic effects. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core molecular mechanisms of this compound, with a specific focus on its impact on gene transcription. We consolidate available preclinical data to delineate its unique transcriptomic profile compared to traditional glucocorticoids like prednisolone, present detailed experimental methodologies from key studies, and visualize the pertinent signaling pathways.

Introduction: The Rationale for a Selective Glucocorticoid Receptor Modulator

Conventional glucocorticoids are potent anti-inflammatory agents, but their clinical utility is often hampered by a spectrum of side effects, including metabolic disturbances like hyperglycemia, osteoporosis, and skin atrophy. These pleiotropic effects are mediated by the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates gene transcription in both a positive (transactivation) and negative (transrepression) manner. The prevailing hypothesis is that the anti-inflammatory actions of glucocorticoids are primarily mediated through transrepression of pro-inflammatory genes, while many of the adverse effects arise from the transactivation of metabolic and other genes.

This compound is designed as a GR ligand that preferentially induces transrepression over transactivation, thereby aiming for a therapeutic window that maximizes anti-inflammatory efficacy while minimizing undesirable side effects.[1][2] It binds to the glucocorticoid receptor, inducing a distinct conformational change that is thought to alter the recruitment of co-regulators compared to classic agonists, leading to a "unique transcriptomic response".[3][4]

Molecular Mechanism of Action

This compound functions as a selective modulator of the glucocorticoid receptor. Upon binding to the cytosolic GR, it induces a conformational change that facilitates the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Within the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transrepression: The this compound-GR complex can tether to other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. This interaction inhibits the activity of these pro-inflammatory transcription factors, leading to a reduction in the transcription of cytokines, chemokines, and other inflammatory mediators. This is considered the principal anti-inflammatory mechanism of glucocorticoids and this compound.

-

Transactivation: The this compound-GR complex can also bind directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription. While this mechanism is responsible for some beneficial effects, it is also linked to many of the adverse effects of glucocorticoids. This compound is designed to have a reduced capacity for transactivation compared to traditional glucocorticoids.

Effects on Gene Transcription: A Comparative Analysis

The key differentiator of this compound lies in its distinct gene expression signature compared to conventional glucocorticoids. While direct, comprehensive quantitative data from head-to-head transcriptomic studies are not publicly available in extensive tabular format, published research provides a qualitative and semi-quantitative understanding of its differential effects.

Anti-inflammatory Gene Expression in Monocytes

In vitro transcriptomic analysis of primary human monocytes has shown that the anti-inflammatory response to this compound is broadly consistent with that of prednisolone and dexamethasone. This suggests that this compound effectively represses the expression of key pro-inflammatory genes to a similar extent as traditional glucocorticoids, accounting for its comparable anti-inflammatory efficacy.

Metabolic Gene Expression in Hepatocytes: The Key Dissociation

A critical aspect of this compound's improved side-effect profile is its differential regulation of genes involved in glucose metabolism. Unlike prednisolone, this compound does not upregulate the transcription of key gluconeogenic enzymes in human hepatocytes.[3] This is a pivotal finding that provides a molecular basis for the reduced risk of hyperglycemia observed with this compound.

Table 1: Comparative Effect of this compound and Prednisolone on Gluconeogenic Gene Transcription in Human Hepatocytes

| Gene | Function in Gluconeogenesis | Effect of Prednisolone | Effect of this compound |

| Glucose-6-Phosphatase (G6PC) | Catalyzes the final step in gluconeogenesis | Upregulation | No significant upregulation |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Key rate-limiting enzyme in gluconeogenesis | Upregulation | No significant upregulation |

Note: This table is a summary of qualitative findings from preclinical studies. Specific fold-change data is not publicly available.

Markers of Bone Metabolism

The discovery and preclinical development of this compound involved assessing its impact on markers of bone metabolism in human fetal osteoblasts. The expression of osteoprotegerin (OPG), a key regulator of bone resorption, was monitored. While detailed quantitative comparisons are not available, this highlights a crucial area of investigation for differentiating SGRMs from conventional glucocorticoids.

Table 2: Summary of Cellular Assays for this compound's Effects on Gene Transcription

| Cell Type | Assay | Key Genes Monitored | Purpose | Reference |

| Primary Human Monocytes | Transcriptomics (RNA-seq) | Pro-inflammatory genes | To assess anti-inflammatory efficacy | van Laar JM, et al. 2023 |

| Primary Human Hepatocytes | RT-PCR | Tyrosine Aminotransferase (TAT), G6PC, PEPCK | To assess metabolic side-effect potential | |

| Human Fetal Osteoblasts (hFOBs) | RT-PCR | Osteoprotegerin (OPG) | To assess bone metabolism side-effect potential | |

| Various (e.g., HeLa, A549) | Reporter Gene Assays | Luciferase driven by GREs or other response elements | To quantify transactivation and transrepression activity |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical assessment of this compound's effect on gene transcription, based on published literature.

Glucocorticoid Receptor Transactivation and Transrepression Assays

These assays are fundamental to characterizing the activity of any GR modulator.

-

Objective: To quantify the ability of a compound to activate (transactivate) or repress (transrepress) GR-mediated gene expression.

-

Methodology:

-

Cell Line: A human cell line (e.g., HeLa or A549) is stably or transiently transfected with a reporter plasmid.

-

Reporter Constructs:

-

Transactivation: The plasmid contains a promoter with multiple copies of a glucocorticoid response element (GRE) driving the expression of a reporter gene, typically luciferase.

-

Transrepression: The plasmid contains a promoter with response elements for transcription factors like NF-κB or AP-1, also driving luciferase expression.

-

-

Treatment: Cells are treated with a concentration range of the test compound (e.g., this compound) and a reference compound (e.g., dexamethasone or prednisolone). For transrepression assays, cells are co-stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway.

-

Measurement: After an incubation period (typically 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control, and dose-response curves are generated to determine EC50 (for transactivation) or IC50 (for transrepression) values.

-

Gene Expression Analysis in Primary Human Hepatocytes and Osteoblasts by RT-PCR

-

Objective: To measure the effect of this compound on the mRNA levels of specific genes associated with metabolic and bone side effects.

-

Methodology:

-

Cell Culture: Primary human hepatocytes or human fetal osteoblasts (hFOBs) are cultured under appropriate conditions.

-

Treatment: Cells are treated with this compound, a reference glucocorticoid, and a vehicle control for a specified period.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Plus Mini Kit).

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers and probes (e.g., TaqMan assays) for the target genes (e.g., TAT, G6PC, OPG) and a housekeeping gene for normalization (e.g., HPRT1).

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

-

Transcriptomic Analysis of Primary Human Monocytes

-

Objective: To obtain a global view of the gene expression changes induced by this compound in an immune cell type.

-

Methodology (General Outline):

-

Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Cell Culture and Stimulation: Monocytes are cultured and may be stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of this compound, a reference glucocorticoid, or a vehicle control.

-

RNA Isolation and Quality Control: High-quality total RNA is extracted, and its integrity is assessed.

-

Library Preparation and RNA Sequencing (RNA-seq): RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.

-

Bioinformatic Analysis: The sequencing data is processed through a bioinformatic pipeline that includes quality control, alignment to a reference genome, and differential gene expression analysis to identify genes that are significantly up- or downregulated by the different treatments.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Reporter Gene Assay Experimental Workflow.

Caption: Gene Expression Analysis Workflow.

Conclusion and Future Directions

This compound represents a promising step towards safer anti-inflammatory therapies. Its selective modulation of the glucocorticoid receptor leads to a unique transcriptomic profile, characterized by a dissociation of anti-inflammatory effects from the upregulation of key metabolic genes. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other SGRMs.

Future research should focus on generating publicly available, high-resolution transcriptomic and epigenomic datasets to further elucidate the precise molecular mechanisms underlying this compound's selectivity. Such data will be invaluable for identifying novel biomarkers of efficacy and safety, and for guiding the development of the next generation of selective nuclear receptor modulators.

References

Mizacorat (AZD9567): A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Novel Selective Glucocorticoid Receptor Modulator

For researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Mizacorat (AZD9567), a first-in-class, oral, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by AstraZeneca, this compound is under investigation as an anti-inflammatory agent with a potentially improved safety profile compared to traditional corticosteroids like prednisolone. This document details its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental findings.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with a distinct chemical scaffold that differentiates it from steroidal glucocorticoids.[1] Its chemical identity and key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide | [1] |

| Synonyms | AZD9567, AZD-9567 | [1] |

| CAS Number | 1893415-00-3 | [1] |

| Molecular Formula | C₂₇H₂₈F₂N₄O₃ | [1] |

| Molecular Weight | 494.543 g/mol | |

| SMILES | CC(C)--INVALID-LINK--OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F | |

| InChI Key | ZQFNDBISEYQVRR-LOSJGSFVSA-N | |

| Physical State | Solid (assumed) | |

| Solubility | DMSO |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which act as full agonists, this compound is a partial agonist. This partial agonism is believed to be key to its differentiated safety profile. It binds to the GR with high affinity, leading to a unique conformational change in the receptor and a distinct transcriptomic response compared to steroids.

The primary anti-inflammatory mechanism of glucocorticoids involves two main pathways:

-

Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the upregulation of anti-inflammatory proteins and also genes associated with metabolic side effects.

This compound is designed to preferentially engage in transrepression while having a reduced capacity for transactivation. This dissociation is thought to preserve the anti-inflammatory effects while minimizing the adverse effects associated with broad transactivation, such as hyperglycemia and osteoporosis.

Caption: Glucocorticoid receptor signaling pathway.

Pharmacological Properties

Pharmacodynamics

This compound has demonstrated potent anti-inflammatory effects comparable to prednisolone in preclinical and clinical studies. A key finding is the separation of its anti-inflammatory activity from its effects on glucose metabolism.

| Parameter | This compound (AZD9567) | Prednisolone | Reference(s) |

| Receptor Selectivity | High affinity for GR; 104-fold lower affinity for mineralocorticoid receptor (MR) compared to prednisolone. | Binds to both GR and MR. | |

| Anti-inflammatory Potency | 40 mg dose is equipotent to 20 mg prednisolone for inhibition of TNFα release. | Standard of care. | |

| Effect on Glucose Homeostasis | Significantly smaller increase in glucose AUC during an oral glucose tolerance test (OGTT) compared to prednisolone. | Causes a significant increase in glucose AUC during OGTT. | |

| Effect on Gluconeogenic Enzymes | Does not upregulate transcription of gluconeogenic enzymes in human hepatocytes. | Upregulates transcription of gluconeogenic enzymes (e.g., TAT, PEPCK, G6Pase). | |

| Effect on Insulin Secretion | Twofold lower inhibition of glucose-stimulated insulin secretion in human pancreatic islets than prednisolone. | Inhibits glucose-stimulated insulin secretion. |

Pharmacokinetics

Pharmacokinetic data for this compound have been established in Phase I clinical trials in healthy volunteers.

| Parameter | Value | Reference(s) |

| Route of Administration | Oral | |

| Apparent Clearance | Consistent across doses. | |

| Volume of Distribution | Consistent across doses. | |

| Half-life | Consistent for single versus repeated dosing. |

Key Experimental Protocols

The following sections outline the methodologies used in key preclinical and clinical experiments to characterize this compound.

In Vitro Assays

Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.

-

Methodology: A competition assay is performed using a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red) and purified human GR. This compound is added at various concentrations to compete with the fluorescent ligand for binding to the GR. The displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization, is used to calculate the binding affinity (Ki) of this compound.

LPS-Stimulated Cytokine Release Assay

-

Objective: To assess the anti-inflammatory activity of this compound.

-

Methodology: Human whole blood is incubated with lipopolysaccharide (LPS) to stimulate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα). This compound is added at various concentrations to determine its inhibitory effect on cytokine production. The concentration of TNFα in the plasma is measured by ELISA. The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of this compound.

Hepatocyte Gluconeogenesis Assay

-

Objective: To evaluate the effect of this compound on glucose metabolism.

-

Methodology: Primary human hepatocytes are treated with this compound or a comparator (e.g., prednisolone). The mRNA expression of key gluconeogenic enzymes, such as tyrosine aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase), is measured using quantitative real-time PCR (qRT-PCR). A lack of induction of these enzymes indicates a reduced potential for causing hyperglycemia.

Caption: In vitro experimental workflows.

In Vivo Animal Models

Rat Model of Joint Inflammation

-

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

-

Methodology: Joint inflammation is induced in rats, for example, using an injection of streptococcal cell wall (SCW) extract. This compound is administered orally at various doses. The severity of joint inflammation is assessed by measuring paw swelling and other clinical scores. This model allows for the evaluation of the dose-dependent anti-inflammatory effects of this compound in a living organism.

Clinical Trials and Safety Profile

This compound has been evaluated in Phase I and Phase IIa clinical trials.

-

Phase I Studies (e.g., NCT02760316): These studies in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. They also compared its pharmacodynamic effects on glucose metabolism and inflammatory markers to prednisolone. The results indicated that this compound was safe and well-tolerated and showed a better profile regarding post-prandial glucose control compared to prednisolone.

-

Phase IIa Study: This study evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis. Patients were treated with equipotent doses of this compound (40 mg) or prednisolone (20 mg). This compound demonstrated a similar efficacy profile to prednisolone in improving disease activity scores. Importantly, and in contrast to prednisolone, this compound had no effect on the serum sodium:potassium ratio, consistent with its higher selectivity for the GR over the MR.

Safety and Tolerability: Across the completed clinical trials, this compound has been shown to be safe and well-tolerated. No serious adverse events or events suggesting adrenal insufficiency were reported in the Phase I studies. Chronic toxicology studies in rodents (6 months) and non-human primates (9 months) have also been completed.

Conclusion

This compound (AZD9567) is a promising non-steroidal selective glucocorticoid receptor modulator with a novel mechanism of action. Its ability to act as a partial GR agonist appears to translate into a dissociated profile, retaining the anti-inflammatory benefits of traditional glucocorticoids while reducing their metabolic and mineralocorticoid-related side effects. The data from in vitro, in vivo, and early clinical studies support its potential as a safer alternative to corticosteroids for the treatment of inflammatory diseases. Further clinical development will be crucial to fully characterize its efficacy and long-term safety profile in patient populations.

References

Mizacorat (AZD9567): An In-Depth Technical Overview of the Early-Stage Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (also known as AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under investigation for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] Developed by AstraZeneca, this compound is designed to provide potent anti-inflammatory effects comparable to traditional glucocorticoids while exhibiting an improved safety profile.[2][3] This is achieved by selectively modulating the glucocorticoid receptor (GR) to favor transrepression, the mechanism largely responsible for anti-inflammatory activity, over transactivation, which is associated with many of the undesirable side effects of glucocorticoids.[4][5] This technical guide provides a comprehensive overview of the safety profile of this compound based on data from early-stage preclinical and clinical studies.

Mechanism of Action: Differentiated Glucocorticoid Receptor Modulation

This compound represents a new class of oral SGRMs that bind to the glucocorticoid receptor in a manner distinct from steroidal glucocorticoids. This unique binding induces a specific transcriptomic response that separates the anti-inflammatory and metabolic effects of GR activation.

The anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. In contrast, many of the metabolic and other side effects are driven by transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. This compound is designed to preferentially induce transrepression while having a reduced effect on transactivation, thereby aiming for a better therapeutic index.

In preclinical studies, this compound demonstrated anti-inflammatory effects similar to prednisolone. However, it showed a reduced impact on glucose homeostasis, as it does not upregulate gluconeogenic enzymes in human hepatocytes to the same extent as prednisolone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. AZD9567 [openinnovation.astrazeneca.com]

- 3. AZD9567- Clinical [openinnovation.astrazeneca.com]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reveragen.com [reveragen.com]

Mizacorat (AZD9567): An In-Depth Technical Review of In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator developed by AstraZeneca. It is designed to retain the anti-inflammatory properties of traditional glucocorticoids while exhibiting a more favorable safety profile, particularly concerning metabolic and mineralocorticoid-related side effects. This technical guide provides a comprehensive overview of the key in vitro studies that have characterized the pharmacological and mechanistic profile of this compound.

Core Quantitative Data

The following tables summarize the key quantitative data from in vitro studies of this compound, comparing its activity with the standard glucocorticoid, prednisolone.

| Parameter | This compound (AZD9567) | Prednisolone | Assay Type |

| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | 3.8 nM | Not Reported | Radioligand Binding Assay |

| Mineralocorticoid Receptor (MR) Binding Affinity | 104-fold lower affinity than Prednisolone | Reference | Not Specified |

| TNFα Inhibition in Human Whole Blood (IC50,u) | 6.2 nM (7-fold more potent than Prednisolone) | Not Reported | Lipopolysaccharide (LPS)-stimulated TNFα release |

| TAT mRNA Expression in Human Hepatocytes | No upregulation | EC50 = 92 nM | qPCR |

| Glucose-Stimulated Insulin Secretion in Human Pancreatic Islets | 2-fold lower inhibition than Prednisolone | Reference | Insulin Secretion Assay |

Table 1: Summary of In Vitro Pharmacological Data for this compound (AZD9567)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the in vitro studies of this compound.

Caption: this compound's mechanism of action at the glucocorticoid receptor.

Caption: Workflow for the human whole blood TNFα release assay.

Caption: this compound's selective profile compared to Prednisolone.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

-

Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.

-

Methodology: A radioligand binding assay was employed.

-

Receptor Source: Human GR.

-

Radioligand: [3H]-dexamethasone.

-

Procedure: A constant concentration of [3H]-dexamethasone was incubated with the human GR in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled dexamethasone.

-

Measurement: The amount of bound radioligand was quantified by scintillation counting after separation of bound and free radioligand.

-

Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.

-

Human Whole Blood TNFα Release Assay

-

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on TNFα production in a physiologically relevant matrix.

-

Methodology:

-

Sample: Freshly drawn human whole blood.

-

Procedure: Whole blood was pre-incubated with various concentrations of this compound or prednisolone for a specified period. Subsequently, the blood was stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNFα production.

-

Measurement: After incubation, plasma was collected, and the concentration of TNFα was determined using a validated enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values, representing the concentration of the compound that inhibits 50% of the LPS-induced TNFα release, were calculated. The unbound IC50 (IC50,u) was also determined to account for plasma protein binding.

-

Tyrosine Aminotransferase (TAT) mRNA Expression in Human Hepatocytes

-

Objective: To evaluate the effect of this compound on the expression of a key gluconeogenic enzyme as a marker for metabolic side effects.

-

Methodology:

-

Cell Line: Primary human hepatocytes.

-

Procedure: Cultured human hepatocytes were treated with this compound or prednisolone at various concentrations for a defined period.

-

Measurement: Total RNA was extracted from the cells, and the expression level of TAT mRNA was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The change in TAT mRNA expression relative to a housekeeping gene was calculated to determine the fold induction. EC50 values were determined for compounds that induced TAT mRNA expression.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Human Pancreatic Islets

-

Objective: To assess the potential impact of this compound on pancreatic beta-cell function.

-

Methodology:

-

Tissue: Isolated human pancreatic islets.

-

Procedure: Islets were pre-incubated with this compound or prednisolone. Subsequently, the islets were stimulated with a high concentration of glucose to induce insulin secretion.

-

Measurement: The concentration of insulin in the supernatant was measured using a specific immunoassay.

-

Data Analysis: The percentage of inhibition of glucose-stimulated insulin secretion by the test compounds was calculated relative to the vehicle control.

-

In Vitro Monocyte Transcriptomic Analysis

-

Objective: To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound at the transcriptional level.

-

Methodology:

-

Cells: Monocytes isolated from healthy human donors.

-

Procedure: Monocytes were treated with this compound, prednisolone, or dexamethasone and subsequently stimulated with an inflammatory agent (e.g., TNFα).

-

Measurement: RNA was extracted from the monocytes, and whole-genome transcriptomic analysis was performed using techniques such as RNA sequencing (RNA-seq).

-

Data Analysis: Differential gene expression analysis was conducted to identify genes and pathways modulated by the compounds, providing insights into their anti-inflammatory and other cellular effects.

-

Conclusion

The in vitro data for this compound (AZD9567) demonstrate a promising pharmacological profile. It is a potent glucocorticoid receptor modulator with strong anti-inflammatory activity, as evidenced by its low nanomolar inhibition of TNFα release. Importantly, this compound displays a dissociated profile with a reduced impact on markers of metabolic side effects compared to prednisolone. Specifically, it does not induce the expression of the gluconeogenic enzyme TAT in human hepatocytes and has a lower inhibitory effect on insulin secretion from pancreatic islets. These findings from in vitro studies provide a strong rationale for the ongoing clinical development of this compound as a potentially safer alternative to traditional glucocorticoids for the treatment of inflammatory diseases.

Methodological & Application

Application Notes and Protocols for Mizacorat (AZD9567) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (also known as AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor (GR) agonist.[1][2][3] It is being developed as a potential anti-inflammatory therapeutic with an improved safety profile compared to traditional corticosteroids like prednisolone.[1][3] this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments to assess its anti-inflammatory properties.

Mechanism of Action

This compound exerts its effects by binding to the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus where it modulates gene expression. The primary anti-inflammatory mechanism is believed to be through the inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This process, known as transrepression, leads to a reduction in the expression of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Unlike traditional glucocorticoids, this compound is designed to have a reduced capacity for GR-mediated transactivation, a process linked to many of the undesirable side effects of corticosteroids. Preclinical data suggests that this compound has a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor compared to prednisolone. Furthermore, in vitro studies have shown that this compound does not upregulate the transcription of gluconeogenic enzymes in human hepatocytes to the same extent as prednisolone.

Signaling Pathway

Caption: this compound binds to the cytoplasmic GR, leading to nuclear translocation and inhibition of NF-κB.

Data Presentation

The following table summarizes the comparative in vitro pharmacological data for this compound and Prednisolone.

| Parameter | This compound (AZD9567) | Prednisolone | Reference |

| Glucocorticoid Receptor (GR) Affinity | Higher affinity | Lower affinity | |

| Mineralocorticoid Receptor (MR) Affinity | 10,000-fold lower affinity than for GR | Significant affinity | |

| Inhibition of LPS-stimulated TNF-α release (human whole blood) | Similar to Prednisolone | Standard | |

| Upregulation of gluconeogenic enzymes (human hepatocytes) | Does not upregulate | Upregulates | |

| Inhibition of glucose-stimulated insulin secretion (human pancreatic islets) | Two-fold lower than Prednisolone | Standard |

Experimental Protocols

Protocol 1: Assessment of this compound's Anti-inflammatory Activity in A549 Cells

This protocol describes a method to evaluate the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-6 in the human lung adenocarcinoma cell line A549, following stimulation with Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Human TNF-α

-

This compound (AZD9567)

-

Prednisolone (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human IL-6 ELISA Kit

Procedure:

-

Cell Culture:

-

Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Harvest A549 cells using Trypsin-EDTA and resuspend in complete F-12K medium.

-

Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Serum Starvation and Treatment:

-

After 24 hours, aspirate the medium and wash the cells once with PBS.

-

Add 150 µL of serum-free F-12K medium to each well and incubate for 4 hours.

-

Prepare serial dilutions of this compound and Prednisolone in serum-free F-12K medium. A suggested concentration range is 0.01 nM to 1 µM. The final DMSO concentration should be kept below 0.1%.

-

Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Inflammatory Stimulation:

-

Immediately after adding the compounds, add 50 µL of TNF-α solution (final concentration of 1-10 ng/mL, to be optimized for the specific cell batch) to all wells except the no-treatment control.

-

The final volume in each well will be 250 µL.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Sample Collection and Analysis:

-

After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-6 inhibition for each concentration of this compound and Prednisolone compared to the TNF-α stimulated vehicle control.

-

Plot the dose-response curves and determine the IC₅₀ values (the concentration at which 50% of the IL-6 production is inhibited).

-

Experimental Workflow

Caption: Workflow for assessing this compound's anti-inflammatory effects in A549 cells.

Protocol 2: Glucocorticoid Receptor Nuclear Translocation Assay

This protocol provides a general method for visualizing the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with this compound, using immunofluorescence.

Materials:

-

Cells expressing GR (e.g., A549 or HEK293 cells)

-

Glass coverslips

-

24-well cell culture plates

-

Cell culture medium

-

This compound

-

Dexamethasone (as a positive control)

-

Vehicle control (DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Glucocorticoid Receptor

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a 24-well plate.

-

Seed cells onto the coverslips at an appropriate density to reach 50-70% confluency the next day.

-

Incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with this compound (e.g., 100 nM), Dexamethasone (e.g., 100 nM), or vehicle control for 1-2 hours.

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-GR antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the GR (e.g., green fluorescence) and nuclei (blue fluorescence).

-

In untreated cells, GR staining should be predominantly cytoplasmic. In this compound- and Dexamethasone-treated cells, GR staining should be concentrated in the nucleus, co-localizing with the DAPI stain.

-

Nuclear Translocation Workflow

Caption: Workflow for the GR nuclear translocation immunofluorescence assay.

References

Application Notes and Protocols for Mizacorat (AZD9567) in a Rat Model of Arthritis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mizacorat (AZD9567), a selective glucocorticoid receptor modulator (SGRM), in a preclinical animal model of rheumatoid arthritis. The information is based on the findings from the pivotal study by Ripa et al. (2018), which demonstrated the in vivo efficacy of this compound.[1][2][3][4][5]

Introduction